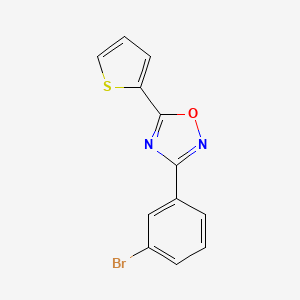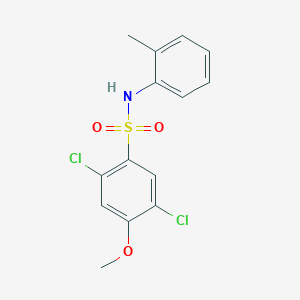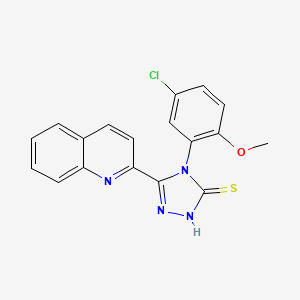
3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole
説明
3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole, also known as Br-OTD, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
科学的研究の応用
3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as material science, organic electronics, and medicinal chemistry. In material science, 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of various organic semiconductors, which have been used in the fabrication of organic field-effect transistors and organic light-emitting diodes. In organic electronics, 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been used as a hole transport material in perovskite solar cells, which have shown high efficiency and stability. In medicinal chemistry, 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been investigated for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells.
作用機序
The mechanism of action of 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, which is a programmed cell death mechanism that is activated in response to cellular stress.
Biochemical and Physiological Effects:
3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been shown to have minimal toxicity and has been well-tolerated in animal studies. It has been shown to have a low affinity for plasma proteins and is rapidly metabolized in the liver. It has also been shown to have a good pharmacokinetic profile, with a half-life of approximately 6 hours.
実験室実験の利点と制限
One of the main advantages of using 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole in lab experiments is its ease of synthesis and purification. It is also relatively inexpensive compared to other organic semiconductors. However, one of the limitations of using 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole is its low solubility in common organic solvents, which can make it difficult to work with in certain applications.
将来の方向性
There are several future directions for research on 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole. One area of interest is its potential as an anticancer agent, as it has shown promising results in preclinical studies. Further research is needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Another area of interest is its potential for use in organic electronics, as it has shown good performance as a hole transport material. Further research is needed to optimize its properties for use in specific applications. Additionally, there is a need for research on the synthesis of 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole derivatives with improved solubility and other desirable properties.
特性
IUPAC Name |
3-(3-bromophenyl)-5-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-9-4-1-3-8(7-9)11-14-12(16-15-11)10-5-2-6-17-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNPDIPCBMHIGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361402 | |
| Record name | STK323423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
838813-59-5 | |
| Record name | STK323423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chlorophenyl)-N'-[4-(4-methoxyphenyl)-5,7-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]urea](/img/structure/B3501859.png)

![5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B3501878.png)
![3-chloro-N-[2-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3501886.png)
![4-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide](/img/structure/B3501890.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B3501896.png)
![N-(3-methoxy-2-methylphenyl)-N'-{2-[4-(4-methylphenyl)-1-piperazinyl]ethyl}urea](/img/structure/B3501908.png)

![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-phenylacetamide](/img/structure/B3501916.png)
![N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B3501923.png)
![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl but-2-enoate](/img/structure/B3501932.png)

![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B3501949.png)
